molecular formula C14H16BClO3 B1401257 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1396751-50-0

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1401257
CAS No.: 1396751-50-0
M. Wt: 278.54 g/mol
InChI Key: BCHLGPUROLTAMY-UHFFFAOYSA-N
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Description

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-value boronic ester (also known as a pinacol boronic ester) that serves as a crucial synthetic intermediate in modern organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its primary research application is in Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that enables the formation of carbon-carbon bonds between the boronic ester and a variety of organic electrophiles, such as aryl or vinyl halides . This versatile reactivity makes it an indispensable building block for constructing complex biaryl and heterobiaryl structures that are difficult to access through other synthetic means. The presence of the chlorobenzofuran moiety, a privileged structure in medicinal chemistry, significantly enhances the compound's research value. Benzofuran derivatives are frequently explored in pharmaceutical development for their diverse biological activities . The chloro substituent provides a secondary reactive site for further functionalization, allowing researchers to create a diverse library of derivatives from a single advanced intermediate. This compound is especially relevant in the discovery and development of new therapeutic agents, with potential applications in areas such as antineoplastic research . This product is provided as a crystalline powder and is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should handle this compound with appropriate safety precautions, including wearing protective gloves, eye protection, and avoiding inhalation of dust or fumes .

Properties

IUPAC Name

2-(6-chloro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHLGPUROLTAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) 2-(6-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Positional Isomer)
  • Molecular Formula : C₁₄H₁₆BClO₃ (identical to the target compound).
  • Key Difference : Chlorine at the 5-position of benzofuran instead of the 6-position.
(b) 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 402503-13-3)
  • Molecular Formula : C₁₄H₁₇BO₃.
  • Key Difference : Lacks the chlorine substituent.
  • Impact : Reduced electron-withdrawing effects lower electrophilicity, decreasing reactivity in aryl-aryl bond-forming reactions .

Functional Group Variations

(a) 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one (CAS 525362-07-6)
  • Molecular Formula : C₁₅H₁₇BO₄.
  • Key Difference: Incorporates a ketone group in the isobenzofuranone system.
  • Impact : Increased polarity and susceptibility to nucleophilic attack, limiting stability under basic conditions compared to the target compound .
(b) 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C₁₂H₁₅BCl₂O₂.
  • Key Difference : Dichlorophenyl group instead of benzofuran.
  • Impact : Stronger electron-withdrawing effects enhance electrophilicity but reduce steric accessibility for coupling partners .
(a) 3-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran
  • Molecular Formula : C₂₅H₂₃BO₂.
  • Key Difference : Dibenzofuran core with extended π-conjugation.
  • Impact : Enhanced thermal stability and fluorescence properties, making it superior for OLED applications compared to the simpler benzofuran-based target compound .
(b) 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C₁₃H₁₈BFO₂.
  • Key Difference : Fluorinated benzyl group instead of benzofuran.
  • Impact : Fluorine’s electronegativity increases stability but reduces conjugation, limiting use in photochemical applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Reactivity in Coupling Applications Reference
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) C₁₄H₁₆BClO₃ 280.56 6-Cl on benzofuran High Medicinal chemistry, materials
2-(6-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₆BClO₃ 280.56 5-Cl on benzofuran Moderate Intermediate synthesis
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₇BO₃ 244.09 No substituent Moderate General synthesis
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one C₁₅H₁₇BO₄ 280.11 Ketone group Low Specialty chemicals
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₂H₁₅BCl₂O₂ 279.97 3,5-dichlorophenyl High Agrochemistry
3-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran C₂₅H₂₃BO₂ 366.26 Dibenzofuran core Moderate OLED materials

Biological Activity

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound notable for its unique structural features, including a chlorinated benzofuran moiety and a dioxaborolane core. Its molecular formula is C14H16BClO3, with a molecular weight of approximately 278.54 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H16BClO3\text{C}_{14}\text{H}_{16}\text{BClO}_3

Key Characteristics

  • CAS Number : 1154741-00-0
  • Molecular Weight : 278.54 g/mol
  • Functional Groups : Chlorobenzofuran and dioxaborolane

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity primarily through its interaction with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of various compounds.

Inhibition of Cytochrome P450 Enzymes

The compound has been identified as an inhibitor of:

  • CYP1A2
  • CYP2D6

These interactions suggest that the compound could impact the metabolism of other drugs processed by these enzymes, potentially leading to drug-drug interactions.

Antitumor Activity

A study evaluating various derivatives of benzofuran compounds highlighted the potential antitumor activity of this compound. The activity was assessed using both 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, NCI-H358).

CompoundIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
Doxorubicin1.31 ± 0.115.86 ± 1.10
Staurosporine0.047 ± 0.0070.095 ± 0.01
Vandetanib>25>50
Test Compound 6.26 ± 0.33 (HCC827)20.46 ± 8.63 (HCC827)

The results indicated that the compound demonstrated higher cytotoxicity in the 2D format compared to the more complex 3D environment, which is typical due to penetration challenges in multicellular structures .

Antimicrobial Activity

In addition to antitumor properties, the compound's antimicrobial activity was evaluated against various strains:

  • Gram-negative : Escherichia coli
  • Gram-positive : Staphylococcus aureus

The results showed promising antibacterial activity for certain derivatives but specific data for this compound's antimicrobial efficacy were not detailed in the available literature.

The biological activity of this compound may be attributed to its ability to bind within the minor groove of DNA and interact with various cellular targets. The presence of chlorine in the benzofuran structure enhances its reactivity and potential biological interactions .

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:
The compound is synthesized via Suzuki-Miyaura coupling or direct borylation of chlorobenzofuran derivatives. Key steps include:

  • Borylation reaction : Use pinacolborane (HBpin) with a palladium catalyst (e.g., PdCl₂) under inert conditions.
  • Temperature : Reactions are typically conducted at 80–100°C in anhydrous THF or dioxane .
  • Purification : Column chromatography (silica gel, hexane/EtOAC 10:1) resolves isomers and removes unreacted boronates .
    Critical Parameters :
  • Moisture-sensitive intermediates require Schlenk-line techniques.
  • Catalyst loading (1–5 mol%) impacts yield and purity .

Basic Question: How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?

Answer:
Key spectral identifiers:

  • ¹¹B NMR : A singlet at δ ~30–32 ppm confirms the dioxaborolane ring .
  • ¹H NMR :
    • Aromatic protons (benzofuran): δ 7.2–7.8 ppm (multiplet, integration for 3H).
    • Methyl groups (pinacol): δ 1.2–1.4 ppm (singlet, 12H) .
  • IR : B-O stretching at ~1350 cm⁻¹ and aromatic C-Cl at ~750 cm⁻¹ .
    Note : Quadrupolar broadening in ¹³C NMR may obscure boron-adjacent carbons .

Advanced Question: What mechanistic role does the boronate group play in cross-coupling reactions?

Answer:
The dioxaborolane moiety acts as a transmetalation agent in palladium-catalyzed couplings:

Oxidative Addition : Pd⁰ reacts with aryl halides to form Pd²⁺ intermediates.

Transmetalation : The boronate transfers the aryl group to Pd, forming a Pd-aryl complex.

Reductive Elimination : The Pd complex releases the coupled product .
Experimental Design :

  • Use stoichiometric control (1:1 aryl halide:boronate) to minimize side reactions.
  • Monitor reaction progress via TLC or in situ ¹¹B NMR .

Advanced Question: How can researchers address hygroscopicity and stability during storage?

Answer:

  • Storage : Keep under argon or nitrogen at –20°C in flame-dried glassware.
  • Handling : Use gloveboxes for weighing; pre-dry solvents (molecular sieves).
  • Stability Assays :
    • Periodic ¹H NMR to detect hydrolysis (broad peaks at δ 2–3 ppm for B-OH).
    • Thermogravimetric analysis (TGA) to assess decomposition above 150°C .

Advanced Question: How to troubleshoot low yields in Suzuki-Miyaura couplings using this boronate?

Answer:
Common Issues :

  • Catalyst Deactivation : Replace PdCl₂ with Pd(OAc)₂ and add ligands (e.g., SPhos).
  • Steric Hindrance : Optimize substituents on the benzofuran ring (e.g., meta-chloro vs. para-chloro).
  • Competing Homocoupling : Reduce oxygen levels by degassing solvents .
    Case Study :
    A 2023 study resolved regioisomeric byproducts (e.g., a- vs. b-isomers) using preparative HPLC with a C18 column .

Advanced Question: What computational methods predict reactivity in boron-containing intermediates?

Answer:

  • DFT Calculations :
    • Optimize geometries at the B3LYP/6-31G(d) level to model transition states.
    • Analyze Fukui indices to predict nucleophilic/electrophilic sites on the benzofuran ring .
  • Solvent Effects :
    • Use COSMO-RS to simulate solvent polarity impacts on reaction rates .

Basic Question: What are the compound’s stability profiles under acidic or basic conditions?

Answer:

  • Acidic Conditions (pH < 5) : Rapid hydrolysis to boronic acid (t₁/₂ < 1 hr).
  • Basic Conditions (pH > 9) : Stable for >24 hrs but may form borate salts.
    Mitigation : Buffered solutions (pH 7–8) with chelating agents (EDTA) prevent decomposition .

Advanced Question: How to evaluate its potential in biological systems (e.g., enzyme inhibition)?

Answer:

  • Kinetic Assays :
    • Incubate with target enzymes (e.g., kinases) and measure IC₅₀ via fluorescence polarization.
    • Use SPR (surface plasmon resonance) for binding affinity (KD) measurements .
  • Metabolic Stability :
    • LC-MS/MS analysis of liver microsome incubations to assess CYP450-mediated degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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